2,2’,4,4’,5,6’-Hexabromodiphenyl Ether
2,2’,4,4’,5,6’-Hexabromodiphenyl Ether
2,2',4,4',5,6'-Hexabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether, also known as pbde 154 or bde-175, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 6'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether, also known as pbde 154 or bde-175, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 6'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
207122-15-4
VCID:
VC0129750
InChI:
InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H
SMILES:
C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br
Molecular Formula:
C12H4Br6O
Molecular Weight:
643.6 g/mol
2,2’,4,4’,5,6’-Hexabromodiphenyl Ether
CAS No.: 207122-15-4
Reference Standards
VCID: VC0129750
Molecular Formula: C12H4Br6O
Molecular Weight: 643.6 g/mol
CAS No. | 207122-15-4 |
---|---|
Product Name | 2,2’,4,4’,5,6’-Hexabromodiphenyl Ether |
Molecular Formula | C12H4Br6O |
Molecular Weight | 643.6 g/mol |
IUPAC Name | 1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene |
Standard InChI | InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |
Standard InChIKey | VHNPZYZQKWIWOD-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES | C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br |
Melting Point | 142-143°C |
Physical Description | Solid |
Description | 2,2',4,4',5,6'-Hexabromodiphenyl ether is an aromatic ether and an organobromine compound. 2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether, also known as pbde 154 or bde-175, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 6'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 6'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP). |
Synonyms | 1,3,5-Tribromo-2-(2,4,5-tribromophenoxy)benzene; BDE 154; PBDE 154 |
PubChem Compound | 15509898 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume